molecular formula C14F26O3 B1586208 Perfluoroheptanoic anhydride CAS No. 78225-99-7

Perfluoroheptanoic anhydride

Cat. No.: B1586208
CAS No.: 78225-99-7
M. Wt: 710.11 g/mol
InChI Key: NWDZSYHMBYNCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluoroheptanoic anhydride is a chemical compound with the molecular formula C14F26O3. It is a derivative of perfluoroheptanoic acid, where two molecules of the acid are condensed to form the anhydride. This compound is part of the larger class of per- and polyfluoroalkyl substances, known for their unique properties such as high thermal stability, resistance to degradation, and hydrophobicity.

Biochemical Analysis

Biochemical Properties

Perfluoroheptanoic anhydride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. These interactions can lead to alterations in lipid biosynthesis and accumulation. Additionally, this compound can bind to serum albumin, affecting its transport and distribution in the bloodstream .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those related to lipid metabolism and inflammatory responses. For instance, exposure to this compound can activate the peroxisome proliferator-activated receptor alpha (PPAR-α) pathway, leading to changes in gene expression related to lipid metabolism . Additionally, it can induce oxidative stress and inflammatory responses in cells, impacting cellular homeostasis and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can inhibit the activity of enzymes such as acetyl-CoA carboxylase, leading to reduced fatty acid synthesis. Furthermore, this compound can activate transcription factors like PPAR-α, resulting in altered gene expression and metabolic changes . These molecular interactions contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability, with minimal degradation under standard laboratory conditions . Long-term exposure studies have shown that this compound can lead to persistent alterations in cellular function, including sustained activation of inflammatory pathways and oxidative stress responses . These effects highlight the compound’s potential for long-term biological impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild alterations in lipid metabolism and inflammatory responses. At higher doses, it can lead to significant toxic effects, including liver damage and disruption of endocrine function . These dosage-dependent effects underscore the importance of understanding the threshold levels for safe exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, leading to changes in lipid biosynthesis and accumulation . Additionally, it can affect the regulation of lipid metabolism by activating transcription factors like PPAR-α . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to serum albumin, facilitating its transport in the bloodstream . Additionally, the compound can accumulate in lipid-rich tissues, such as the liver, due to its lipophilic nature . These transport and distribution mechanisms influence its overall biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It can localize to lipid droplets within cells, where it interacts with enzymes involved in lipid metabolism . Additionally, the compound can be found in the endoplasmic reticulum, where it may influence protein folding and secretion processes . These subcellular localizations contribute to its diverse biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoroheptanoic anhydride can be synthesized through the dehydration of perfluoroheptanoic acid. This process typically involves the use of dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the removal of water and the formation of the anhydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Perfluoroheptanoic anhydride undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form perfluoroheptanoic acid.

    Alcoholysis: Reacts with alcohols to form esters of perfluoroheptanoic acid.

    Aminolysis: Reacts with amines to form amides of perfluoroheptanoic acid.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous solutions at room temperature.

    Alcoholysis: Requires the presence of an alcohol and a catalyst such as sulfuric acid.

    Aminolysis: Conducted with primary or secondary amines under mild heating.

Major Products:

    Hydrolysis: Perfluoroheptanoic acid.

    Alcoholysis: Perfluoroheptanoate esters.

    Aminolysis: Perfluoroheptanoamide derivatives.

Scientific Research Applications

Toxicological Studies and Human Health Implications

Research has indicated that PFHPA and related compounds can induce systemic toxicity. A study demonstrated that dermal exposure to PFHpA resulted in significant alterations in liver weight and histopathological changes, suggesting potential hepatotoxicity . Furthermore, gene expression analyses revealed disruptions in metabolic pathways associated with liver function and inflammation, implicating PFHPA in adverse health effects .

Key Findings from Toxicological Research

  • Liver Effects : Studies showed increased liver weight and changes in serum chemistry following exposure to PFHpA, indicating potential liver damage .
  • Absorption and Metabolism : PFHpA is rapidly absorbed through the skin, with significant detection levels in serum and urine following exposure . The elimination half-life of PFHpA in humans is notably longer than shorter-chain PFCAs but shorter than longer-chain variants like PFOA .
  • Comparative Toxicity : Research suggests that while PFHPA has a shorter half-life compared to legacy PFAS like PFOA, its potential for systemic toxicity remains a concern .

Environmental Applications

PFHPA's stability also raises concerns regarding environmental persistence. Its accumulation in soil and water systems has been documented, leading to investigations into its environmental impact. Case studies have highlighted the presence of PFAS compounds, including PFHpA, in groundwater near industrial sites . This necessitates ongoing monitoring and regulation to mitigate risks associated with environmental contamination.

Data Summary Table

Application AreaKey FindingsReference
SurfactantsEffective as a wetting agent due to amphiphilic properties
CoatingsProvides durable, water-resistant coatings
ToxicologyInduces liver weight increase; potential hepatotoxicity
Environmental ImpactDetected in groundwater; raises concerns about persistence

Comparison with Similar Compounds

  • Perfluorohexanoic anhydride
  • Perfluorooctanoic anhydride
  • Perfluorononanoic anhydride

Comparison: Perfluoroheptanoic anhydride is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to its shorter and longer chain analogs. For instance, it has a higher boiling point and greater hydrophobicity than perfluorohexanoic anhydride but lower than perfluorooctanoic anhydride. These differences make it suitable for specific applications where a balance between stability and reactivity is required.

Biological Activity

Perfluoroheptanoic anhydride (PFHA) is a member of the perfluoroalkyl substances (PFAS) family, which has garnered attention due to its unique chemical properties and potential biological effects. This article provides a comprehensive overview of the biological activity associated with PFHA, including relevant case studies, research findings, and data tables.

Overview of this compound

PFHA is derived from perfluoroheptanoic acid (PFHpA) and exhibits similar properties, including high stability and resistance to degradation. PFAS compounds are known for their amphipathic nature, which contributes to their widespread use in industrial applications but also raises concerns regarding environmental persistence and biological impact.

Acute Toxicity

Research indicates that PFHA has low acute biological activity. Studies have shown minimal effects on cell viability and proliferation in various in vitro models. For instance, PFHpA did not significantly induce hepatotoxicity at lower doses in rat models, suggesting a threshold for biological effects that may vary with exposure concentration and duration .

Hepatic Effects

PFHA's effects on liver function have been extensively studied:

  • Hepatomegaly : In animal studies, PFHpA administration resulted in hepatomegaly, with increased liver weight observed at doses exceeding 50 mg/kg in male mice . The induction of peroxisomal beta-oxidation was noted, indicating potential metabolic disturbances.
  • Lipid Metabolism : A study utilizing HepaRG cells demonstrated that PFHA could influence triglyceride accumulation and hepatic gene expression related to lipid metabolism . The concentration-response relationship indicated that higher concentrations led to significant alterations in lipid homeostasis.

Endocrine Disruption

PFAS compounds, including PFHA, have been implicated in endocrine disruption. Research highlights the potential for PFHA to interfere with hormone secretion and reproductive functions. For example:

  • Thyroid Function : In vitro studies showed that exposure to PFAS could disrupt thyroid cell proliferation and hormone synthesis . This disruption may contribute to broader reproductive health issues observed in epidemiological studies.
  • Reproductive Toxicity : Evidence suggests that both long- and short-chain PFAS affect reproductive tissues through endocrine pathways, potentially leading to adverse health outcomes such as reduced fecundity .

Environmental Impact

A significant case study involving PFAS remediation highlighted the effectiveness of PlumeStop in immobilizing contaminants like PFOA and PFOS. This study demonstrated that a single application could significantly reduce contaminant concentrations over extended periods, emphasizing the importance of effective remediation strategies for PFAS-contaminated sites .

Data Tables

Study Findings Doses Tested Effects Observed
Kudo et al. (2006)Induction of hepatomegaly>50 mg/kgIncreased liver weight
Goecke-Flora & Reo (1996)No increase in FAO activity150 mg/kgNo significant hepatic changes
Fujii et al. (2015)Rapid urinary eliminationVarious dosesHigh clearance rates

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14F26O3/c15-3(16,5(19,20)7(23,24)9(27,28)11(31,32)13(35,36)37)1(41)43-2(42)4(17,18)6(21,22)8(25,26)10(29,30)12(33,34)14(38,39)40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDZSYHMBYNCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14F26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379822
Record name Perfluoroheptanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78225-99-7
Record name Perfluoroheptanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoroheptanoic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluoroheptanoic anhydride
Reactant of Route 2
Reactant of Route 2
Perfluoroheptanoic anhydride
Reactant of Route 3
Reactant of Route 3
Perfluoroheptanoic anhydride
Reactant of Route 4
Reactant of Route 4
Perfluoroheptanoic anhydride
Reactant of Route 5
Reactant of Route 5
Perfluoroheptanoic anhydride
Reactant of Route 6
Reactant of Route 6
Perfluoroheptanoic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.